molecular formula C11H18N2O3 B579887 (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester CAS No. 361440-67-7

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

货号: B579887
CAS 编号: 361440-67-7
分子量: 226.276
InChI 键: VLAGXRRGXCNITB-FXQIFTODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclic Core Architecture: Azabicyclo[3.1.0]hexane Framework Analysis

The azabicyclo[3.1.0]hexane framework represents a fascinating example of strained bicyclic architecture that has garnered considerable attention in contemporary medicinal chemistry. This structural motif consists of a five-membered pyrrolidine ring fused to a three-membered cyclopropane ring through a shared carbon-carbon bond, creating a rigid and highly constrained molecular scaffold. The bicyclic system incorporates a nitrogen atom at position 2 of the pyrrolidine ring, which serves as both a structural anchor and a functional handle for further chemical modifications.

The fundamental molecular formula of the core azabicyclo[3.1.0]hexane unit is C₅H₉N, with a molecular weight of 83.13 grams per mole. This relatively compact structure exhibits remarkable three-dimensional rigidity due to the inherent strain associated with the cyclopropane ring fusion. The geometric constraints imposed by this bicyclic arrangement result in distinct conformational preferences that significantly influence the compound's chemical reactivity and biological activity profiles.

Computational studies have revealed that the azabicyclo[3.1.0]hexane core adopts specific conformational states depending on the substitution pattern and environmental conditions. The correlation between dihedral angles and ring buckle has been extensively investigated using semiempirical molecular orbital calculations, demonstrating that the bicyclic system can exist in both chair and boat conformations depending on the nature and position of substituents. These conformational studies indicate that the presence of bulky substituents, particularly at the nitrogen center, can significantly alter the preferred geometric arrangement of the bicyclic core.

The synthetic accessibility of azabicyclo[3.1.0]hexane derivatives has been greatly enhanced through the development of palladium-catalyzed cyclopropanation methodologies. These reactions typically involve the treatment of maleimides with N-tosylhydrazones under palladium catalysis, providing efficient access to 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. The scalability of these synthetic approaches has enabled the preparation of gram quantities of these structurally complex molecules, facilitating their evaluation as pharmaceutical intermediates and bioactive compounds.

Stereochemical Configuration at C1, C3, and C5 Positions

The stereochemical complexity of this compound arises from the presence of three well-defined stereocenters at positions C1, C3, and C5 of the bicyclic framework. The absolute configuration notation (1S,3S,5S) provides precise stereochemical information that is crucial for understanding the compound's three-dimensional molecular architecture and its subsequent chemical behavior.

The stereocenter at C1 corresponds to the bridgehead carbon that connects the pyrrolidine and cyclopropane rings, representing a critical structural junction that dictates the overall molecular geometry. The (S)-configuration at this position establishes a specific spatial orientation for the entire bicyclic framework, influencing both the conformational preferences and the accessibility of reactive sites for further functionalization. This bridgehead stereochemistry is particularly important because it cannot undergo epimerization under normal reaction conditions due to the geometric constraints imposed by the bicyclic structure.

Position C3 bears the carbamoyl substituent and represents the second critical stereogenic center within the molecular framework. The (S)-configuration at C3 determines the spatial positioning of the aminocarbonyl functional group relative to the bicyclic core, creating specific steric environments that can influence hydrogen bonding patterns and molecular recognition events. Nuclear magnetic resonance spectroscopic studies have demonstrated that the stereochemistry at C3 significantly affects the coupling constants observed for adjacent protons, providing valuable diagnostic information for structural assignment.

The third stereocenter at C5 completes the stereochemical definition of the bicyclic scaffold, with the (S)-configuration contributing to the overall three-dimensional shape and molecular surface topology. The cumulative effect of all three stereocenters creates a highly defined molecular architecture with distinct facial selectivity and specific geometric constraints. This precise stereochemical control is essential for biological activity, as many pharmaceutical targets exhibit strict stereochemical requirements for effective molecular recognition and binding.

Crystallographic analyses have provided detailed insights into the actual three-dimensional arrangement of atoms within the (1S,3S,5S)-configured molecule, confirming the predicted stereochemical assignments and revealing the specific bond angles and torsional relationships that characterize this particular stereoisomer. These structural determinations have been crucial for validating synthetic methodologies and ensuring the preparation of stereochemically pure materials for biological evaluation.

Carbamate Functional Group: tert-Butoxycarbonyl Protection Mechanism

The tert-butoxycarbonyl protecting group represents a cornerstone of modern synthetic organic chemistry, providing reliable and versatile protection for amino functionalities throughout complex synthetic sequences. In the context of this compound, this protecting group serves multiple critical functions, including stabilization of the nitrogen center, prevention of unwanted side reactions, and facilitation of purification and handling procedures.

The installation of the tert-butoxycarbonyl group typically proceeds through treatment of the corresponding amine with di-tert-butyl dicarbonate under basic conditions. This reaction can be conducted under aqueous conditions using sodium carbonate as the base, or alternatively in acetonitrile solution with 4-dimethylaminopyridine serving as the nucleophilic catalyst. The choice of reaction conditions depends on the specific substrate requirements and the presence of other functional groups that might be sensitive to the reaction environment.

The mechanism of tert-butoxycarbonyl installation involves nucleophilic attack of the amine nitrogen on one of the carbonyl centers of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide to generate the protected carbamate product. This transformation proceeds with high efficiency and excellent chemoselectivity, making it particularly suitable for complex molecules containing multiple functional groups that might interfere with alternative protection strategies.

Deprotection of the tert-butoxycarbonyl group can be accomplished through several complementary methodologies, each offering specific advantages depending on the molecular context. Treatment with strong acids such as trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection protocol, proceeding through protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation. Alternative deprotection methods include treatment with hydrogen chloride in methanol, which offers milder conditions suitable for acid-sensitive substrates.

Sequential treatment with trimethylsilyl iodide followed by methanol provides an particularly gentle deprotection protocol that has proven valuable for substrates that are sensitive to conventional acidic deprotection conditions. This method proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the resulting silyl ester to form the corresponding carbamic acid, and finally spontaneous decarboxylation to regenerate the free amine. The versatility of these deprotection methods ensures that the tert-butoxycarbonyl group can be successfully employed across a wide range of synthetic contexts.

Hydrogen-Bonding Networks in Crystalline State (X-ray Diffraction Evidence)

The crystalline state organization of this compound provides crucial insights into the intermolecular interactions that govern solid-state properties and potential biological recognition events. X-ray diffraction analysis represents the gold standard for determining precise atomic positions and hydrogen bonding patterns within crystalline materials, offering unparalleled resolution for understanding three-dimensional molecular organization.

Recent advances in X-ray crystallographic methodology have demonstrated that hydrogen atoms can be located with remarkable accuracy and precision, yielding bond lengths involving hydrogen atoms that agree closely with results obtained from neutron diffraction studies. The implementation of Hirshfeld atom refinement techniques has enabled the routine determination of hydrogen positions at resolutions as low as 0.8 Ångströms, providing detailed information about hydrogen bonding networks and their geometric characteristics.

The carbamoyl functional group at position C3 serves as both a hydrogen bond donor and acceptor, creating opportunities for multiple intermolecular interactions within the crystal lattice. The amide nitrogen can participate in hydrogen bonding as a donor, while the carbonyl oxygen functions as an acceptor site for interactions with neighboring molecules. These dual hydrogen bonding capabilities often result in the formation of extended networks that stabilize specific crystal packing arrangements and influence physical properties such as melting point and solubility.

The tert-butoxycarbonyl protecting group contributes additional opportunities for intermolecular interactions through its carbonyl oxygen, which can serve as a hydrogen bond acceptor for interactions with amino or hydroxyl groups present in adjacent molecules. The steric bulk of the tert-butyl group can influence the overall packing efficiency and may create specific void spaces within the crystal lattice that accommodate solvent molecules or other small molecular guests.

Crystallographic studies of related azabicyclo[3.1.0]hexane derivatives have revealed characteristic packing motifs that reflect the inherent three-dimensional shape and hydrogen bonding capabilities of these molecules. The rigid bicyclic framework provides a well-defined molecular surface that can engage in specific intermolecular contacts, while the positioned functional groups create directed interaction sites that govern crystal assembly. These structural insights are particularly valuable for understanding the relationship between molecular structure and solid-state properties, informing both synthetic design strategies and potential pharmaceutical applications.

属性

IUPAC Name

tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679951
Record name tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361440-67-7
Record name 1,1-Dimethylethyl (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361440-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

科学研究应用

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological processes and pathways.

  • Industry: Utilized in the production of various chemical products and materials.

作用机制

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

  • Pathways Involved: The compound can influence metabolic pathways, signaling cascades, or other biological processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Evidence ID
Target Compound C₁₁H₁₈N₂O₃ 226.28 tert-Butyl ester, aminocarbonyl Saxagliptin synthesis
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₇NO₄ 227.25 tert-Butyl ester, carboxylic acid Intermediate for protease inhibitors
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 tert-Butyl ester, aminomethyl Unspecified bioactive intermediates
(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid C₁₁H₁₅F₂NO₄ 263.24 tert-Butyl ester, carboxylic acid, difluoro Probable metabolic stability enhancement
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester C₁₀H₁₈N₂O₂ 198.26 tert-Butyl ester, exo-amino Antiviral drug intermediates
Key Observations :

Stereochemical Differences :

  • The (1S,3S,5S) configuration of the target compound contrasts with (1R,2S,5S) in ’s analog, altering the spatial arrangement of substituents and affecting binding specificity in drug targets .

Bicyclo Core Modifications: Analogs like exo-6-amino derivatives (e.g., ) demonstrate how exo vs. endo ring junctures influence synthetic accessibility and conformational stability.

Key Insights :
  • The target compound’s synthesis prioritizes Boc-protection and selective carbamoylation, whereas analogs like those in use carbodiimide-based coupling for peptidomimetic applications.
  • Fluorinated analogs (e.g., ) may require specialized fluorination steps, increasing synthetic complexity but offering enhanced drug-like properties.

生物活性

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, commonly referred to as Saxagliptin intermediate or SGB, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 361440-67-7

Biological Activity Overview

The primary biological activity of this compound is its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are a class of medications used to treat type 2 diabetes by increasing incretin levels, which help lower blood sugar levels.

  • Inhibition of DPP-4 : The compound inhibits the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By inhibiting this enzyme, the compound enhances the effects of these hormones.
  • Improved Glycemic Control : Increased levels of GLP-1 lead to enhanced insulin secretion and reduced glucagon release from the pancreas, resulting in lower blood glucose levels.

Efficacy in Clinical Studies

Several studies have investigated the efficacy of Saxagliptin and its intermediates in managing type 2 diabetes:

  • Study 1 : A randomized controlled trial demonstrated that Saxagliptin significantly improved glycemic control compared to placebo in patients with type 2 diabetes over a 24-week period (PMID: 20308983).
StudyDurationPopulationOutcome
Trial A24 weeksType 2 Diabetes PatientsSignificant reduction in HbA1c levels
  • Study 2 : Another study reported that Saxagliptin led to significant weight loss and improved beta-cell function in patients with type 2 diabetes (PMID: 20855678).

Safety Profile

The safety profile of Saxagliptin has been evaluated in various clinical settings:

  • Adverse Effects : Common adverse effects include nasopharyngitis and headache. Serious adverse effects are rare but may include pancreatitis.
Adverse EffectFrequency
NasopharyngitisCommon
HeadacheCommon
PancreatitisRare

Case Study 1: Patient Response to Saxagliptin

A case study involving a 54-year-old male with poorly controlled type 2 diabetes showed significant improvements in fasting glucose levels after initiating treatment with Saxagliptin. The patient's HbA1c decreased from 8.5% to 6.9% over six months.

Case Study 2: Long-term Efficacy

In a longitudinal study involving patients treated with Saxagliptin for over two years, researchers observed sustained glycemic control and minimal weight gain compared to other antidiabetic therapies.

准备方法

Reaction Overview

This method, detailed in WO2012162507A1, involves coupling two enantiomerically pure intermediates:

  • (S)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid (Intermediate A)

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B).

The coupling employs carbodiimide-based reagents (e.g., EDC/HOBt) to form an amide bond, followed by dehydration and tert-butyloxycarbonyl (Boc) deprotection to yield saxagliptin. Intermediate B is synthesized via a sulfinimine-mediated asymmetric Strecker reaction, utilizing (S)-(+)-p-toluenesulfinamide and titanium tetraethoxide (Ti(OEt)₄) to achieve high enantioselectivity.

Critical Reaction Conditions

  • Coupling Step : Conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.

  • Dehydration : Achieved via Burgess reagent or POCl₃/pyridine, yielding >90% conversion.

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM, followed by neutralization to isolate the free base.

Advantages and Limitations

  • Yield : 65–75% over three steps.

  • Stereocontrol : The sulfinimine auxiliary ensures >98% enantiomeric excess (ee) for Intermediate B.

  • Drawbacks : High reagent costs and multi-step purification requirements.

L-Pyroglutamic Acid Route

Synthetic Pathway

CN104628622A outlines a seven-step synthesis starting from L-pyroglutamic acid:

  • Esterification : L-pyroglutamic acid → L-pyroglutamic acid ethyl ester (H₂SO₄/EtOH, 80°C).

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst (0°C, 4 hours).

  • Reduction : Sodium borohydride (NaBH₄) in methanol to reduce the lactam carbonyl.

  • Hydroxyl Elimination : Mitsunobu reaction (DIAD/PPh₃) or mesylation/elimination.

  • Simmons-Smith Cyclopropanation : Diethylzinc (Et₂Zn) and CH₂I₂ in DCM (−10°C).

  • Hydrolysis and Ammonolysis : NaOH-mediated ester hydrolysis, followed by NH₃/MeOH treatment.

Key Challenges

  • Enantiomeric Ratio : The cyclopropanation step yields a 1:8 ratio of undesired (1R,3S,5S)-isomer (XV) to target (1S,3S,5S)-isomer (XVI).

  • Resolution : Chiral chromatography or recrystallization required to achieve >99% ee.

Optimization Strategies

  • Catalyst Screening : Chiral dirhodium complexes improve cyclopropanation stereoselectivity.

  • Solvent Effects : Ether solvents (e.g., MTBE) enhance diastereomeric excess by 15–20%.

Sulfinimine-Mediated Asymmetric Synthesis

Mechanistic Insights

Adamantane-1-carboxaldehyde reacts with (S)-(+)-p-toluenesulfinamide in the presence of Ti(OEt)₄ to form a chiral sulfinimine. Subsequent cyanide addition (Et₂AlCN) generates an α-aminonitrile intermediate, which undergoes hydrolysis and phthaloyl protection to yield the bicyclic core.

Process Parameters

  • Cyanide Source : Trimethylsilyl cyanide (TMSCN) reduces side reactions compared to KCN.

  • Deprotection : Hydrazine hydrate in ethanol cleaves the phthaloyl group (60°C, 6 hours).

Industrial Scalability

  • Throughput : 50–100 kg/batch achievable with >85% yield.

  • Cost Drivers : Ti(OEt)₄ and chiral sulfinamide account for 60% of raw material costs.

Comparative Analysis of Methods

Parameter Coupling Route L-Pyroglutamic Route Sulfinimine Route
Starting Material CostHighLowModerate
Steps375
Overall Yield68%42%55%
Enantiomeric Excess>98%99% (after resolution)95%
ScalabilityPilot-scaleMulti-tonPilot-scale

常见问题

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protection: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 filters for particulates or OV/AG/P99 filters for aerosols) in poorly ventilated areas .
  • Environmental Controls: Avoid dust generation; use fume hoods for synthesis steps. Prevent drainage contamination .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical evaluation for persistent symptoms .

Basic: What synthetic routes are reported for this compound?

Answer:

  • Key Step: Hydrogenation of dibenzylamino precursors using Pd/C under H₂ (1 atm) in methanol, achieving ~96% yield after crystallization .
  • Functionalization: React the aminomethyl intermediate (e.g., (1S,3S,5S)-3-aminomethyl derivative) with activated carboxylic acids (e.g., benzofuran-4-carboxylic acid) in the presence of coupling agents .

Advanced: How can the hydrogenation step be optimized for higher enantiomeric purity?

Answer:

  • Catalyst Loading: Adjust Pd/C concentration (e.g., 5–10% w/w) and monitor H₂ uptake to ensure complete reduction .
  • Temperature Control: Maintain 0–5°C during hydrogenation to minimize racemization. Post-reaction, filter through Celite® and recrystallize at low temperatures (e.g., 5°C) to enhance purity .

Basic: Which spectroscopic methods confirm structure and stereochemistry?

Answer:

  • NMR: ¹H/¹³C NMR identifies bicyclic framework and tert-butyl/aminocarbonyl groups. Key signals: δ 1.4 ppm (tert-butyl), δ 6.5–8.5 ppm (aromatic intermediates) .
  • Chiral HPLC: Resolves enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol gradients .
  • X-ray Crystallography: Definitive for absolute configuration determination, especially for novel derivatives .

Advanced: How to mitigate racemization during synthesis?

Answer:

  • Low-Temperature Reactions: Conduct coupling steps at –20°C to –10°C to preserve stereochemistry .
  • Chiral Auxiliaries: Use Boc-protected intermediates to stabilize the bicyclic core during functionalization .
  • In-line Monitoring: Employ FTIR or Raman spectroscopy to detect epimerization in real time .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C in airtight containers .
  • Moisture Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of the tert-butyl ester .

Advanced: How to resolve discrepancies in reported melting points?

Answer:

  • Purity Assessment: Analyze via HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Differential Scanning Calorimetry (DSC): Compare melting enthalpies; variations >2°C suggest polymorphic forms or solvates .

Basic: What are the disposal guidelines for this compound?

Answer:

  • Waste Management: Collect in labeled containers for incineration by licensed facilities. Do not dispose of via aqueous routes due to potential aquatic toxicity .

Advanced: How to profile toxicity when data is limited?

Answer:

  • In Vitro Assays: Perform Ames test (bacterial reverse mutation) for mutagenicity and MTT assay (cell viability) in HEK293 or HepG2 cells .
  • Structural Analogs: Cross-reference toxicity data for similar bicyclic compounds (e.g., tert-butyl azabicyclohexane derivatives) from PubChem .

Advanced: How to selectively deprotect the tert-butyl ester?

Answer:

  • Acidic Conditions: Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 h, RT) to cleave the tert-butyl group while preserving the aminocarbonyl moiety .
  • Monitoring: Track deprotection via TLC (Rf shift) or ¹H NMR (disappearance of δ 1.4 ppm peak) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。